molecular formula C25H24ClN3O3 B2546372 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1023481-60-8

3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2546372
CAS No.: 1023481-60-8
M. Wt: 449.94
InChI Key: NDUFFHQXIVFVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a dihydroisoquinoline moiety. Its chemical formula is C₂₅H₂₄ClN₃O₃, with a molecular weight of 449.95 g/mol and a reported purity of >90% . The compound’s structure features:

  • A urea backbone (N–C(=O)–N), serving as a critical pharmacophore in many bioactive molecules.
  • A 2-chlorophenyl substituent, contributing steric bulk and electron-withdrawing properties.
  • A 6,7-dimethoxy-3,4-dihydroisoquinoline group, which may enhance binding to biological targets due to its planar aromatic system and methoxy substituents.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUFFHQXIVFVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

A representative protocol involves reacting 3,4-dimethoxyphenethylamine (1) with formaldehyde in hydrochloric acid at 60–80°C for 12–24 hours. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2) .

Table 1: Pictet-Spengler Reaction Conditions

Substrate Carbonyl Source Acid Catalyst Temperature (°C) Yield (%)
3,4-Dimethoxyphenethylamine Formaldehyde HCl 60–80 70–85

Oxidation to 3,4-Dihydroisoquinoline

Partial oxidation of 2 using mild oxidizing agents like manganese dioxide (MnO₂) in dichloromethane affords 6,7-dimethoxy-3,4-dihydroisoquinoline (3) , preserving the methoxy groups while generating the conjugated enamine system.

Formation of the Urea Linkage

The final step couples 7 with 2-chlorophenyl isocyanate (8) under anhydrous conditions.

Urea Bond Formation

Reacting 7 (1 equiv) with 8 (1.1 equiv) in dry tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours affords the target urea (9) . Triethylamine (Et₃N) may be added to scavenge HCl byproducts.

Table 3: Urea Synthesis Optimization

Amine Isocyanate Solvent Temperature (°C) Yield (%)
7 2-Chlorophenyl isocyanate THF 0–25 85–92

Alternative Synthetic Routes

Mitsunobu Reaction for Benzylation

The benzyl group can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), coupling 3 with 4-nitrobenzyl alcohol. This method avoids harsh alkylation conditions, improving functional group tolerance.

Suzuki-Miyaura Coupling

For advanced intermediates, a palladium-catalyzed Suzuki coupling between a halogenated isoquinoline and 4-aminophenylboronic acid could streamline the synthesis, though this remains hypothetical for this compound.

Optimization and Yield Considerations

Critical factors influencing yields include:

  • Pictet-Spengler Cyclization : Acid strength and temperature control to minimize byproducts.
  • N-Alkylation : Steric hindrance at the isoquinoline nitrogen necessitates prolonged reaction times.
  • Urea Formation : Moisture exclusion is vital to prevent isocyanate hydrolysis.

Table 4: Comparative Yields Across Steps

Step Yield Range (%) Key Challenges
Pictet-Spengler 70–85 Byproduct formation
N-Alkylation 65–75 Competing elimination
Nitro Reduction 90–95 Catalyst deactivation
Urea Formation 85–92 Moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

The exact pathways involve modulation of calcium levels in cells, which affects muscle contraction and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(Prop-2-Enyl)Urea

A closely related compound, 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(prop-2-enyl)urea (CAS: 1023531-86-3), shares the urea backbone and dihydroisoquinoline moiety but differs in its substituent:

  • Prop-2-enyl (allyl) group replaces the 2-chlorophenyl group.
  • Molecular formula: C₂₂H₂₅N₃O₃ (MW: 379.45 g/mol ) .
Table 1: Structural and Physicochemical Comparison
Feature Target Compound Analog Compound
Substituent on Urea Nitrogen 2-Chlorophenyl Prop-2-enyl (allyl)
Molecular Formula C₂₅H₂₄ClN₃O₃ C₂₂H₂₅N₃O₃
Molecular Weight 449.95 g/mol 379.45 g/mol
Key Functional Groups Chlorine, Methoxy, Dihydroisoquinoline Allyl, Methoxy, Dihydroisoquinoline
Purity >90% Not reported

Impact of Structural Differences

a) Electronic and Steric Effects
  • The 2-chlorophenyl group in the target compound introduces electrophilic character and enhanced lipophilicity (logP likely higher than the analog), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Synthesis

The compound is characterized by a urea functional group linked to a phenyl ring substituted with a 2-chlorophenyl moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline derivative. The synthesis typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of urea derivatives. For instance, compounds structurally similar to our target compound have shown promising α-glucosidase inhibitory activity , which is crucial for managing Type 2 diabetes mellitus (T2DM). In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 2.14 µM to 115 µM , indicating strong inhibitory effects compared to the standard drug acarbose .

Table 1: Inhibitory Activity of Urea Derivatives on α-glucosidase

CompoundIC50 (µM)Remarks
3u2.14Most potent agent in series
3r4.87Improved activity with ortho-methyl substitution
3s76.20Decreased activity with meta substitution
Acarbose89.13Standard control

IDO1 Inhibition

Another significant area of research involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. Compounds similar to our target have been synthesized and evaluated for their ability to inhibit IDO1 activity. The results indicated that certain derivatives displayed selective inhibition against IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), highlighting their potential as therapeutic agents in cancer treatment .

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

CompoundIC50 (µM)Selectivity
i12Not specifiedSelective IDO1 inhibitor
i24High potencyContains nitro group; potential toxicity

The biological activity of the compound can be attributed to its ability to interact with key enzymes involved in metabolic pathways. For instance, the urea moiety facilitates hydrogen bonding with active site residues of target enzymes, enhancing binding affinity and specificity . Molecular docking studies reveal that substituents on the phenyl rings significantly influence the binding interactions and overall efficacy.

Case Studies

  • Antidiabetic Research : A study focusing on the synthesis of diphenyl urea analogs demonstrated that modifications at specific positions led to enhanced α-glucosidase inhibition, suggesting a structure-activity relationship that could be exploited in drug design .
  • Cancer Therapy : Another investigation into IDO1 inhibitors revealed that phenyl urea derivatives could effectively modulate immune responses in tumor environments, providing a basis for further development as immunotherapeutic agents .

Q & A

Basic Question: How can researchers optimize the synthesis of 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Bischler–Napieralski Cyclization : To construct the 3,4-dihydroisoquinoline core, optimize reaction time and temperature (e.g., 80–100°C in POCl₃ or PPA) to avoid over-oxidation .
  • Urea Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to link the chlorophenyl and dihydroisoquinoline moieties. Monitor pH (6–7) to minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Advanced Question: What computational strategies are recommended to predict the binding affinity of this compound to kinase targets, and how can experimental data validate these predictions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., MAPK or CDK families). Parameterize force fields for urea and dihydroisoquinoline groups to account for hydrogen bonding and π-π stacking .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to identify critical residues .
  • Experimental Validation : Perform surface plasmon resonance (SPR) or fluorescence polarization assays to measure dissociation constants (Kd). Cross-validate with kinase inhibition assays (IC50) in cell lysates .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : Acquire <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm urea NH peaks (δ 8.2–8.5 ppm) and dihydroisoquinoline methoxy groups (δ 3.8–4.0 ppm). Use 2D COSY and HSQC to resolve overlapping aromatic signals .
  • HRMS : Employ ESI-HRMS in positive ion mode to verify molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass accuracy. Fragment ions (e.g., m/z 280 for dihydroisoquinoline cleavage) confirm substructures .

Advanced Question: How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent regions?

Methodological Answer:

  • SHELX Refinement : Use SHELXL with TWIN/BASF commands to model twinning or disorder. Apply restraints (e.g., SIMU/DELU) for solvent molecules and anisotropic displacement parameters .
  • Multi-Temperature Crystallography : Collect datasets at 100 K and 298 K to distinguish static disorder from thermal motion. Compare electron density maps (e.g., Fo-Fc) to refine occupancy factors .
  • Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate hydrogen-bonding networks and lattice packing .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity against cancer cell lines?

Methodological Answer:

  • MTT/PrestoBlue Assays : Test dose-dependent cytotoxicity (1–100 µM) in HeLa or MCF-7 cells. Normalize viability to DMSO controls and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to assess G1/S arrest. Correlate with cyclin-dependent kinase inhibition .

Advanced Question: How can researchers address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the urea NH or methoxy positions to enhance solubility at physiological pH .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Optimize particle size (<200 nm) and PDI (<0.2) using dynamic light scattering (DLS) .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodents with intravenous (IV) and oral (PO) administration. Monitor plasma concentrations via LC-MS/MS to calculate AUC and t½ .

Basic Question: What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA) to separate degradation products. Track UV absorption at 254 nm .
  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (3% H2O2) for 4 weeks. Compare chromatograms to identify labile sites .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s selectivity for specific kinase isoforms?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the chlorophenyl (e.g., -F, -CF3) and dihydroisoquinoline (e.g., -OCH3 vs. -OCF3) groups. Prioritize derivatives with ClogP 2–4 and PSA <90 Ų .
  • Kinase Profiling : Screen analogs against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Use hierarchical clustering to identify isoform-specific trends .
  • Free-Energy Perturbation (FEP) : Perform FEP simulations to predict binding energy changes for specific mutations (e.g., gatekeeper residue substitutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.